molecular formula C37H41NO4 B13859972 3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine

3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine

Katalognummer: B13859972
Molekulargewicht: 563.7 g/mol
InChI-Schlüssel: BYTICRSJMLVGIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine is a complex organic compound characterized by its multiple phenylmethoxy groups attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of phenylmethoxy groups through etherification reactions. Common reagents used in these steps include phenylmethanol and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine involves its interaction with specific molecular targets. The phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or enzymes. The piperidine ring may also play a role in modulating the compound’s overall conformation and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4,5-Tris(phenylmethoxy)benzoic acid
  • 3,4,5-Tris(phenylmethoxy)benzaldehyde
  • 3,4,5-Tris(phenylmethoxy)phenol

Uniqueness

3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine is unique due to the presence of both phenylmethoxy groups and a piperidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C37H41NO4

Molekulargewicht

563.7 g/mol

IUPAC-Name

3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine

InChI

InChI=1S/C37H41NO4/c1-2-23-38-24-35(40-26-31-17-9-4-10-18-31)37(42-28-33-21-13-6-14-22-33)36(41-27-32-19-11-5-12-20-32)34(38)29-39-25-30-15-7-3-8-16-30/h2-22,34-37H,1,23-29H2

InChI-Schlüssel

BYTICRSJMLVGIM-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.